
Application Notes: Z-Tyr-Lys-Arg-pNA in
Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Z-Tyr-Lys-Arg-pNA

Cat. No.: B12387806 Get Quote

Topic: Application of Z-Tyr-Lys-Arg-pNA in Peptide and Protease Research Audience:

Researchers, scientists, and drug development professionals.

Introduction

Z-Tyr-Lys-Arg-pNA (Nα-Carbobenzoxy-L-tyrosyl-L-lysyl-L-arginine-p-nitroanilide) is a synthetic

chromogenic substrate, pivotal for the kinetic analysis of serine proteases. While not used as a

building block in peptide synthesis, it is an indispensable tool for researchers in peptide-related

drug discovery and enzymology. Its primary application lies in the quantitative measurement of

enzyme activity, particularly for trypsin-like proteases that specifically cleave peptide bonds at

the carboxyl side of arginine and lysine residues.[1]

The utility of Z-Tyr-Lys-Arg-pNA stems from its specific three-amino-acid sequence which is

recognized by certain proteases. Upon enzymatic cleavage at the Arginine-pNA bond, the

colorless substrate releases the yellow-colored p-nitroaniline (pNA) molecule.[2] The rate of

pNA release, which can be monitored spectrophotometrically by measuring the increase in

absorbance at 405 nm, is directly proportional to the enzymatic activity.[3][4] This principle

allows for sensitive and continuous monitoring of enzyme kinetics, making it ideal for high-

throughput screening of enzyme inhibitors and for characterizing enzyme function.

Principle of Action

The fundamental mechanism involves a protease-catalyzed hydrolysis reaction. The target

enzyme recognizes the specific peptide sequence (Tyr-Lys-Arg) and cleaves the amide bond
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between the C-terminal arginine and the p-nitroaniline group. This reaction liberates free pNA,

which exhibits a strong absorbance at 405 nm.
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Caption: Enzymatic cleavage of Z-Tyr-Lys-Arg-pNA by a protease releases p-nitroaniline

(pNA), a yellow chromophore.

Key Applications

Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten

constant (Km) and maximal velocity (Vmax) for various proteases.[5]

Drug Discovery: High-throughput screening (HTS) of compound libraries to identify potential

protease inhibitors.

Protease Characterization: Studying the substrate specificity and activity of newly discovered

or purified proteases.[6][7]
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Quality Control: Assessing the activity of protease preparations used in various

biotechnological and research applications, such as in cell culture or protein digestion.[1]

Quantitative Data Summary
The following table summarizes typical parameters for an enzymatic assay using Z-Tyr-Lys-
Arg-pNA. Note that optimal conditions can vary depending on the specific enzyme and buffer

system used.
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Parameter Typical Value Notes

Enzyme Specificity
Trypsin, Hepsin, Plasmin,

Kallikrein, etc.[8][9]

Substrate is cleaved by

proteases recognizing Arg at

the P1 position.

Substrate Concentration 0.1 - 2 mM

Should ideally be around the

Km value for accurate kinetic

studies.

Wavelength (λmax) 405 nm

The peak absorbance

wavelength for the released p-

nitroaniline (pNA) product.[3]

[10]

Molar Extinction Coeff. ~10,500 M⁻¹cm⁻¹

For pNA at 405 nm under

standard assay conditions (pH

7.5-8.5). Varies slightly with

pH.

Optimal pH Range 7.5 - 8.5

Corresponds to the optimal pH

for most trypsin-like serine

proteases.

Assay Temperature 25 °C or 37 °C

Should be kept constant

throughout the experiment. 37

°C often yields higher activity.

[3]

Solvent for Stock DMSO, DMF, or Ethanol

Substrate is typically dissolved

in an organic solvent to create

a concentrated stock solution.

[2]

Experimental Protocols
Protocol 1: Standard Protease Activity Assay
This protocol provides a general method for determining the activity of a protease, such as

trypsin, using Z-Tyr-Lys-Arg-pNA in a 96-well plate format.
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Materials:

Z-Tyr-Lys-Arg-pNA substrate

Purified protease (e.g., Trypsin)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

DMSO (for dissolving the substrate)

96-well clear, flat-bottom microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare Substrate Stock Solution: Dissolve Z-Tyr-Lys-Arg-pNA in DMSO to a concentration

of 20 mM. Store this stock solution at -20°C.[6]

Prepare Working Solutions:

Substrate Working Solution: Dilute the 20 mM stock solution in Assay Buffer to the desired

final concentration (e.g., 1 mM). Prepare enough for all wells.

Enzyme Working Solution: Prepare a series of dilutions of the protease in cold Assay

Buffer. The optimal concentration should be determined empirically to ensure a linear

reaction rate for at least 10-15 minutes.

Set up the Assay Plate:

Test Wells: Add 50 µL of Assay Buffer and 25 µL of the Enzyme Working Solution.

Negative Control (No Enzyme) Wells: Add 75 µL of Assay Buffer.

Substrate Control (No Enzyme) Wells: Add 50 µL of Assay Buffer.

Initiate the Reaction: Add 25 µL of the Substrate Working Solution to all wells to start the

reaction. The total volume should be 100 µL.
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Incubate and Measure: Immediately place the plate in a microplate reader pre-set to 37°C.

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).[3]

Data Analysis:

Calculate the rate of reaction (V₀) by determining the slope of the linear portion of the

absorbance vs. time curve (ΔOD/min).

Convert the rate from ΔOD/min to µmol/min using the Beer-Lambert law:

Activity (µmol/min) = (ΔOD/min * Total Volume) / (ε * Path Length)

Where ε is the molar extinction coefficient of pNA (~10,500 M⁻¹cm⁻¹) and the path

length is typically ~0.2-0.3 cm for a 100 µL volume in a 96-well plate.

Protocol 2: Screening for Protease Inhibitors
This protocol outlines a method for testing the efficacy of potential inhibitors against a target

protease.

Materials:

Same as Protocol 1

Potential inhibitor compounds dissolved in DMSO

Procedure:

Prepare Reagents: Prepare Substrate and Enzyme working solutions as described in

Protocol 1. The enzyme concentration should be chosen to give a robust signal in the

absence of an inhibitor.

Set up the Assay Plate:

Test Wells: Add 50 µL of Enzyme Working Solution and 10 µL of the inhibitor compound at

various concentrations.
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Positive Control (No Inhibitor) Wells: Add 50 µL of Enzyme Working Solution and 10 µL of

DMSO (inhibitor vehicle).

Negative Control (No Enzyme) Wells: Add 60 µL of Assay Buffer.

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to

allow the inhibitor to bind to the enzyme.

Initiate Reaction: Add 40 µL of the Substrate Working Solution to all wells to start the

enzymatic reaction.

Measure and Analyze: Measure the reaction rate as described in Protocol 1.

Calculate Percent Inhibition:

% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀

value (the concentration of inhibitor required to reduce enzyme activity by 50%).
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Caption: Workflow for a typical protease inhibitor screening assay using a chromogenic

substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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